Product packaging for Copper(II) 4-amino-2-hydroxybenzoate(Cat. No.:)

Copper(II) 4-amino-2-hydroxybenzoate

Cat. No.: B12883965
M. Wt: 367.80 g/mol
InChI Key: OJXKYCDQSWZKKQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Copper(II) 4-amino-2-hydroxybenzoate (CAS 66863-08-9) is a coordination complex with significant relevance in biochemical and medicinal research . This compound is part of a class of copper(II) complexes being investigated for their potent biological activities, particularly as potential anticancer agents . Scientific studies have demonstrated that copper(II) complexes often exhibit enhanced cytotoxic effects compared to their free ligands, with research showing IC50 values in the low micromolar range against various human cancer cell lines . The mechanism of action for these bioactive copper complexes is multifaceted and may include the induction of apoptosis through ROS-mediated pathways, interaction with DNA, and the inhibition of key enzymes . Beyond oncology research, copper(II) complexes are also explored for their antimicrobial, antioxidant, and anti-inflammatory properties, as well as for their interesting magnetic and catalytic behaviors, such as catecholase-like activity . This product is supplied for research purposes only and is strictly not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for comprehensive studies on the synthesis, structure, and biological evaluation of related copper(II) complexes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12CuN2O6 B12883965 Copper(II) 4-amino-2-hydroxybenzoate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12CuN2O6

Molecular Weight

367.80 g/mol

IUPAC Name

copper;5-amino-2-carboxyphenolate

InChI

InChI=1S/2C7H7NO3.Cu/c2*8-4-1-2-5(7(10)11)6(9)3-4;/h2*1-3,9H,8H2,(H,10,11);/q;;+2/p-2

InChI Key

OJXKYCDQSWZKKQ-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.[Cu+2]

Origin of Product

United States

Coordination Chemistry and Structural Elucidation of Copper Ii 4 Amino 2 Hydroxybenzoate Complexes

General Principles of Copper(II) Coordination Geometries

The Copper(II) ion possesses a d⁹ electron configuration, which gives rise to a rich and varied stereochemistry. Unlike ions with spherically symmetric d¹⁰ configurations, the d⁹ configuration of Cu(II) is subject to the Jahn-Teller effect, which often leads to distorted coordination geometries. mdpi.comnih.gov The most common coordination numbers for Cu(II) are four, five, and six, resulting in several preferred, often distorted, geometries. mdpi.com

Four-Coordinate: Four-coordinate Cu(II) complexes typically adopt a square planar geometry, which is particularly stable for a d⁹ ion. Tetrahedral geometry is less common and usually results from steric constraints imposed by bulky ligands.

Five-Coordinate: Five-coordinate complexes are also prevalent and generally exist as either square pyramidal or trigonal bipyramidal structures. The energy barrier between these two geometries is often small, allowing for facile interconversion.

Six-Coordinate: Six-coordinate Cu(II) complexes are most frequently found in a tetragonally distorted octahedral geometry. This distortion, a direct consequence of the Jahn-Teller effect, manifests as an elongation of the two axial bonds compared to the four shorter equatorial bonds.

The specific geometry adopted by a Copper(II) complex is influenced by a combination of factors, including the electronic properties and steric bulk of the coordinating ligands, as well as packing forces within the crystal lattice.

Table 1: Common Coordination Geometries of Copper(II)
Coordination NumberGeometryTypical Features
4Square PlanarMost common for 4-coordination; electronically favored.
5Square PyramidalCommon geometry; can be viewed as a square planar complex with an additional axial ligand.
5Trigonal BipyramidalLess common than square pyramidal; often exists in equilibrium.
6Elongated OctahedralVery common due to Jahn-Teller distortion; features four short equatorial and two long axial bonds.

Ligand Binding Modes and Denticity of 4-amino-2-hydroxybenzoate (B10774363)

The 4-amino-2-hydroxybenzoate anion is a multifunctional ligand, possessing three distinct potential donor sites: the carboxylate group (-COO⁻), the amino group (-NH₂), and the phenolic hydroxyl group (-OH). This allows for a variety of coordination modes, or ways in which it can bind to a metal center. However, experimental evidence from synthesized copper(II)-p-aminosalicylate complexes indicates that not all potential donor sites are utilized equally. researchgate.net

The carboxylate group is the primary coordination site of the 4-amino-2-hydroxybenzoate ligand in its complexes with Copper(II). researchgate.net It can engage the metal center in several distinct fashions:

Monodentate: The ligand coordinates to a single copper ion through one of its carboxylate oxygen atoms. This mode is observed in mononuclear octahedral complexes of the type [Cu(PA)₂(L)₂], where L represents a bidentate diamine ligand like ethylenediamine (B42938). researchgate.net

Bidentate (Chelating): While not explicitly reported for this specific ligand with copper(II), carboxylate groups frequently chelate to a single metal ion using both oxygen atoms, forming a stable four-membered ring.

Bridging: The carboxylate group can bridge two different copper ions. This has been observed in the dinuclear complex [Cu₂(PA)₄(H₂O)₂], where four p-aminosalicylate ligands bridge the two metal centers in a syn-syn (μ-O:O') fashion, creating a distinctive cage-like structure. researchgate.net

The amino group (-NH₂) represents a potential nitrogen-donor site. In principle, this group could coordinate to the copper(II) center. However, in the characterized complexes of copper(II) with p-aminosalicylate, the amino group has been found to be non-coordinating. researchgate.net This may be attributed to the fact that the carboxylate group is a harder and more effective donor for Cu(II), and its coordination may satisfy the electronic requirements of the metal, leaving the weaker amino donor unbound.

Similarly to the amino group, the phenolic hydroxyl group (-OH) also has the potential to act as an oxygen-donor. Coordination via this group typically requires deprotonation to form a more strongly coordinating phenolate anion (-O⁻). In the reported structures of copper(II) p-aminosalicylate, the hydroxyl group remains protonated and does not participate in coordination to the copper(II) ion. researchgate.net The synthesis conditions employed likely did not favor the deprotonation necessary for this binding mode to occur.

Given the presence of multiple donor atoms (N and O), the 4-amino-2-hydroxybenzoate ligand has the theoretical potential to act as a mixed-donor chelating agent, for instance, by binding through the phenolic oxygen and one carboxylate oxygen (O,O-chelation) or through the amino nitrogen and the carboxylate oxygen (N,O-chelation). Despite this potential, structural studies to date on its copper(II) complexes have shown that it functions solely as an O-donor ligand through its carboxylate group, either in a monodentate or a bridging capacity. researchgate.net

Polymorphism and Crystallization Phenomena of Copper(II) Aminohydroxybenzoate Complexes

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a known phenomenon in coordination complexes. The specific crystallization conditions, such as solvent, temperature, and pressure, can influence the resulting polymorph. However, there are no documented studies on the polymorphism or different crystallization phenomena specifically for Copper(II) 4-amino-2-hydroxybenzoate.

In contrast, studies on related compounds, such as complexes of copper(II) with other aminobenzoic acid isomers, have revealed the existence of various coordination modes and crystal structures. For instance, research on copper(II) complexes with 4-aminobenzoic acid has shown the formation of one-dimensional coordination polymers. This highlights the potential for rich structural chemistry in this class of compounds, though specific data for the 4-amino-2-hydroxybenzoate derivative is still needed.

While the coordination chemistry of copper(II) with aminobenzoic acid derivatives is an active area of research, a significant gap exists in the literature concerning the specific compound this compound. The synthesis and single-crystal X-ray diffraction analysis of this compound are required to provide the foundational data necessary for a thorough understanding of its structural and coordination chemistry. Future research in this area would be invaluable in completing the scientific record and allowing for comparative studies within the broader family of copper(II) aminohydroxybenzoate complexes.

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification and Coordination Mode Analysis

Vibrational spectroscopy is a fundamental tool for identifying the functional groups within the 4-amino-2-hydroxybenzoate (B10774363) ligand and determining how they coordinate to the Copper(II) ion.

Fourier Transform Infrared (FT-IR) Spectroscopy: Comparison of the FT-IR spectrum of the free 4-amino-2-hydroxybenzoate ligand with that of the Copper(II) complex reveals key coordination details. Upon complexation, the broad O-H stretching vibration of the phenolic hydroxyl group, typically observed around 3400-3200 cm⁻¹, disappears, indicating deprotonation and coordination of the phenolic oxygen to the copper ion mdpi.com.

Furthermore, significant shifts are observed in the bands corresponding to the amino and carboxylate groups. The asymmetric and symmetric stretching vibrations of the amino (-NH₂) group shift to lower wavenumbers, which suggests the involvement of the amino nitrogen in coordination researchgate.net. The separation (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate (-COO⁻) group is particularly informative. A large Δν value in the complex compared to the sodium salt of the ligand suggests a monodentate coordination mode for the carboxylate group researchgate.net. The appearance of new, low-frequency bands, typically below 600 cm⁻¹, can be assigned to Cu-O and Cu-N stretching vibrations, providing direct evidence of the metal-ligand bonds mdpi.commaterialsciencejournal.org.

Raman Spectroscopy: Raman spectroscopy complements FT-IR data, providing additional insights into the coordination environment. Changes in the vibrational modes of the aromatic ring and the carboxylate group upon complexation can be readily observed. The shifts in the bands related to the -NH₂ and -COO⁻ groups in the Raman spectrum corroborate the FT-IR findings regarding the coordination sites researchgate.net.

Table 1: Key Vibrational Bands for Copper(II) 4-amino-2-hydroxybenzoate
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) (Free Ligand)Expected Shift upon ComplexationAssignment
Phenolic -OHν(O-H)~3300DisappearsDeprotonation and coordination of O
Amino -NH₂νₐₛ(N-H) / νₛ(N-H)3500-3100Shift to lower wavenumberCoordination of N atom
Carboxylate -COO⁻νₐₛ(COO⁻)~1600ShiftsCoordination of O atom
Carboxylate -COO⁻νₛ(COO⁻)~1400ShiftsCoordination of O atom
Metal-Ligandν(Cu-N)-Appears (~500-400)Formation of Cu-N bond
Metal-Ligandν(Cu-O)-Appears (~600-500)Formation of Cu-O bond

Electronic Absorption Spectroscopy (UV-Visible) for d-d Transitions and Ligand-to-Metal Charge Transfer Bands

UV-Visible spectroscopy provides valuable information about the electronic structure of the Copper(II) ion and the nature of its interaction with the ligand. The spectrum is typically characterized by two main types of electronic transitions.

d-d Transitions: Copper(II) complexes, having a d⁹ electronic configuration, typically exhibit broad, low-intensity absorption bands in the visible region of the spectrum (around 550-800 nm) bch.ronih.gov. These bands are due to electronic transitions between the d-orbitals of the copper ion (d-d transitions). For a square-planar or tetragonally distorted octahedral geometry, which is common for Cu(II), a broad band assigned to the ²B₁g → ²A₁g transition is often observed mdpi.comnih.gov. The position and intensity of this band are sensitive to the coordination geometry and the nature of the coordinating ligands bch.ro.

Charge Transfer Bands: In the ultraviolet region, more intense absorption bands are observed. These can be attributed to ligand-centered π→π* and n→π* transitions, which may experience a shift upon coordination to the metal ion mdpi.commdpi.com. Additionally, Ligand-to-Metal Charge Transfer (LMCT) bands are expected. For this compound, an LMCT transition from the filled p-orbitals of the phenolate oxygen to the half-filled d-orbitals of the Cu(II) center is likely, appearing as a high-intensity band in the near-UV region nih.govnih.gov.

Table 2: Electronic Transitions in this compound
Wavelength RegionType of TransitionAssignmentRemarks
550 - 800 nmd-d transition²B₁g → ²A₁gBroad, low intensity; characteristic of Cu(II) geometry
300 - 450 nmLigand-to-Metal Charge Transfer (LMCT)Phenolate(pπ) → Cu(II)(d)High intensity; confirms covalent interaction
200 - 350 nmIntra-ligandπ→π* / n→π*High intensity; associated with the aromatic ring and functional groups

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Conformation and Solution-State Behavior

Due to the paramagnetic nature of the Copper(II) ion (d⁹, one unpaired electron), obtaining high-resolution NMR spectra of the complex itself is generally not feasible huji.ac.il. The unpaired electron creates a strong local magnetic field, leading to very rapid nuclear relaxation and consequently, extreme broadening of NMR signals for nuclei near the metal center scholaris.canih.gov.

However, this paramagnetic effect can be utilized as a tool. By comparing the ¹H or ¹³C NMR spectrum of the free 4-amino-2-hydroxybenzoate ligand with the spectrum obtained after the addition of Cu(II) ions, the binding sites can be inferred. The resonance signals of the protons and carbons closest to the coordination sites (i.e., the protons of the -NH₂ and -OH groups, and the carbons of the -COO⁻, -C-O, and -C-N groups) will experience significant broadening and may even disappear from the spectrum nih.govresearchgate.net. This selective broadening provides strong evidence for the coordination points of the ligand to the paramagnetic metal center in solution.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Copper(II) Electronic Structure and Magnetic Properties

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique specifically for studying species with unpaired electrons, making it ideal for characterizing the Copper(II) center libretexts.org. The EPR spectrum provides detailed information about the electronic ground state, the geometry of the coordination sphere, and the nature of the metal-ligand bonds libretexts.org.

For a Copper(II) complex in a frozen solution or as a powder, the spectrum is typically anisotropic and can be described by g-tensor values (gₓ, gᵧ, g₂) and hyperfine coupling constants (Aₓ, Aᵧ, A₂). Often, Cu(II) complexes exhibit an axial spectrum with gₓ = gᵧ = g⊥ and g₂ = g‖. A pattern where g‖ > g⊥ > 2.0023 is characteristic of a d(x²-y²) electronic ground state, which is indicative of a square-planar or tetragonally elongated octahedral geometry libretexts.orgnih.gov.

The hyperfine splitting pattern in the g‖ region, caused by the interaction of the unpaired electron with the copper nucleus (I = 3/2), typically shows four lines. Furthermore, if the copper ion is coordinated to nitrogen atoms, additional smaller splittings, known as superhyperfine coupling, may be resolved on the main hyperfine lines, providing direct proof of a Cu-N bond nih.govnih.gov.

Table 3: Typical EPR Parameters for a Square-Planar Copper(II) Complex
ParameterDescriptionTypical Value RangeInformation Derived
g‖Parallel component of the g-tensor2.18 - 2.30Geometry, nature of ground state
g⊥Perpendicular component of the g-tensor2.05 - 2.08Geometry, nature of ground state
A‖ (Cu)Parallel hyperfine coupling constant150 - 200 x 10⁻⁴ cm⁻¹Covalency of the metal-ligand bond
A⊥ (N)Perpendicular superhyperfine coupling10 - 15 GEvidence of coordination to nitrogen atoms

Mass Spectrometry (Electrospray Ionization Mass Spectrometry) for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to confirm the molecular weight and stoichiometry of metal complexes. For this compound, ESI-MS would be expected to show a molecular ion peak corresponding to the intact complex, such as [Cu(C₇H₆NO₃)₂ + H]⁺ or other adducts, depending on the exact structure and solvent used. The isotopic distribution pattern of the molecular ion peak would be characteristic of the presence of copper (⁶³Cu and ⁶⁵Cu isotopes).

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the complex. This involves isolating the molecular ion and subjecting it to collision-induced dissociation. The resulting fragments provide valuable structural information. A plausible fragmentation pattern could involve the sequential loss of the organic ligands or the loss of small molecules like CO₂ from the carboxylate group.

Table 4: Hypothetical ESI-MS Fragmentation for a Bis-ligand Copper(II) Complex
m/z ValueProposed FragmentDescription
[M+H]⁺[Cu(C₇H₆NO₃)₂ + H]⁺Molecular ion peak of the neutral complex
[M - L]⁺[Cu(C₇H₆NO₃)]⁺Loss of one 4-amino-2-hydroxybenzoate ligand
[M - L - CO₂]⁺[Cu(C₆H₆NO)]⁺Loss of a ligand followed by decarboxylation

Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Biomolecular Interaction Studies

The 4-amino-2-hydroxybenzoate ligand is achiral, and therefore, the this compound complex itself is not expected to be optically active or show a Circular Dichroism (CD) signal.

However, CD spectroscopy becomes an exceptionally powerful technique for investigating the interactions of the complex with inherently chiral biomolecules such as DNA, RNA, or proteins nih.gov. If the achiral copper complex binds to a chiral macromolecule, an induced circular dichroism (ICD) signal can be generated in the absorption regions of the complex. The appearance of ICD signals in the d-d transition or LMCT band regions would provide clear evidence of binding and could also yield information about the conformational changes of the biomolecule upon interaction with the copper complex.

Thermal Analysis (Thermogravimetric Analysis, Differential Thermal Analysis) for Decomposition Pathways and Thermal Stability Assessment

Thermal analysis techniques are employed to determine the thermal stability of the complex and to study its decomposition pattern.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A typical TGA thermogram for a hydrated this compound complex would show a multi-step decomposition. The initial weight loss at a lower temperature (typically below 150°C) corresponds to the removal of lattice or coordinated water molecules researchgate.net. Subsequent, more significant weight loss at higher temperatures (e.g., 250-500°C) is due to the decomposition and combustion of the organic ligand researchgate.net. The analysis usually continues until a stable plateau is reached, corresponding to the final inorganic residue, which for copper complexes is typically copper(II) oxide (CuO) materialsciencejournal.orgresearchgate.net.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between the sample and an inert reference as a function of temperature. The DTA curve shows endothermic peaks corresponding to processes that absorb heat, such as dehydration and melting, and exothermic peaks for processes that release heat, such as oxidative decomposition of the organic ligand.

Table 5: Expected Thermal Decomposition Stages for this compound Hydrate
Temperature Range (°C)ProcessTGA ResultDTA Peak
80 - 150DehydrationWeight loss corresponding to water moleculesEndothermic
250 - 500Ligand DecompositionMajor weight lossExothermic
> 500Final ResidueStable plateau (mass of CuO)-

Detailed Analysis of this compound Supramolecular Structures Remains Elusive Due to Lack of Crystallographic Data

A comprehensive review of available scientific literature and crystallographic databases reveals a significant gap in the detailed structural understanding of the chemical compound this compound. Despite extensive searches, the specific crystallographic data required to generate a thorough and scientifically accurate article on its supramolecular architectures and intermolecular interactions, as per the requested outline, is not publicly available.

While the supramolecular chemistry of copper(II) carboxylates is a broad and well-studied field, detailed analyses of hydrogen bonding networks, π-π stacking interactions, and the formation of one-, two-, and three-dimensional supramolecular networks are contingent on the availability of precise crystal structure data. This data, typically obtained through single-crystal X-ray diffraction studies, provides the exact atomic coordinates within the crystal lattice, from which intermolecular interactions can be identified and characterized with high precision.

For the specific compound, this compound, such crystallographic information could not be located in prominent databases such as the Cambridge Structural Database (CSD). Consequently, a detailed and scientifically rigorous discussion of the following topics, as requested, cannot be provided:

Supramolecular Architectures and Intermolecular Interactions

Formation of One-, Two-, and Three-Dimensional Supramolecular Networks:The overall supramolecular architecture, whether it forms simple chains, extended sheets, or complex three-dimensional frameworks, is a direct consequence of the interplay of the aforementioned intermolecular interactions. Without knowledge of these interactions, the resulting network topology cannot be described.

While research on analogous copper(II) complexes with similar ligands, such as other hydroxy- and aminobenzoates, provides a general framework for the types of interactions that might be expected, any attempt to extrapolate these findings to Copper(II) 4-amino-2-hydroxybenzoate (B10774363) would be purely speculative and would not meet the standards of scientific accuracy required for this article.

Therefore, until the crystal structure of Copper(II) 4-amino-2-hydroxybenzoate is determined and published, a detailed and authoritative article on its supramolecular chemistry, as outlined in the user's request, cannot be generated.

Crystal Engineering Strategies for Tailoring Supramolecular Structures of Copper(II) Complexes

The rational design of supramolecular architectures in copper(II) complexes hinges on the strategic manipulation of intermolecular forces. While specific data for this compound is not available, general crystal engineering strategies for analogous copper(II) carboxylate complexes can be extrapolated. These strategies primarily focus on the interplay of hydrogen bonding, π-π stacking, and the coordination geometry of the copper(II) ion.

Table 1: Key Intermolecular Interactions in the Crystal Engineering of Copper(II) Carboxylate Complexes

Interaction TypeDescriptionPotential Role in this compound
Hydrogen BondingDirectional interactions between hydrogen bond donors (e.g., -OH, -NH₂) and acceptors (e.g., C=O, -OH).The amino and hydroxyl groups of the ligand can form extensive hydrogen bonding networks, leading to the formation of chains, sheets, or 3D architectures.
π-π StackingNon-covalent interactions between aromatic rings.The benzene ring of the 4-amino-2-hydroxybenzoate ligand can participate in π-π stacking, influencing the packing of the complexes.
Coordination GeometryThe arrangement of ligands around the central copper(II) ion.The flexible coordination sphere of Cu(II) (square planar, octahedral, etc.) allows for the incorporation of solvent molecules or other co-ligands, which can be used to control the dimensionality of the resulting structure.

Detailed Research Findings from Related Systems:

In the absence of specific experimental data for this compound, the following table outlines hypothetical structural parameters that could be anticipated based on related structures.

Table 2: Hypothetical Crystallographic Parameters and Intermolecular Contacts for a Supramolecular Assembly of this compound

ParameterHypothetical ValueSignificance
Cu-O (carboxylate) bond length1.9 - 2.1 ÅIndicates the strength of the primary coordination bond.
Cu-N (amino) bond length2.0 - 2.2 ÅSuggests the potential for the amino group to coordinate to the metal center.
O-H···O hydrogen bond distance2.5 - 2.8 ÅA key interaction for the formation of extended networks.
N-H···O hydrogen bond distance2.8 - 3.1 ÅAnother significant contributor to the supramolecular assembly.
π-π stacking distance3.3 - 3.8 ÅIndicates the presence of stabilizing aromatic interactions.

It is important to emphasize that these values are illustrative and would require experimental validation through single-crystal X-ray diffraction analysis of this compound. Such studies would provide the definitive data needed to fully elucidate the crystal engineering principles governing the supramolecular architecture of this specific compound.

Exploration of Biological Activities and Mechanisms

Antimicrobial Activity of Copper(II) 4-amino-2-hydroxybenzoate (B10774363) Complexes

Copper(II) complexes are known to possess significant antimicrobial properties. nih.govnih.gov The chelation of the copper ion with organic ligands can enhance its biocidal activity compared to the free metal ion or the ligand alone. This enhancement is often attributed to factors like increased lipophilicity, which facilitates the transport of the complex across microbial cell membranes.

Mechanisms of Inhibition Against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa)

The antibacterial action of copper(II) complexes is multifaceted and can involve several mechanisms that lead to the inhibition of bacterial growth and, ultimately, cell death.

Disruption of Cell Membrane Integrity: Copper complexes can interfere with the structure and function of the bacterial cell wall and membrane. This can lead to increased membrane permeability, leakage of essential intracellular components like ions and metabolites, and ultimately, cell lysis. Some copper(II) complexes have been shown to cause damage at the membrane level by inhibiting the expression of extracellular proteins that are crucial for biofilm formation in Staphylococcus aureus. rsc.orgresearchgate.net

Inhibition of Enzyme Activity: Copper ions can bind to sulfhydryl (-SH) groups in essential enzymes and proteins, leading to their inactivation. This can disrupt critical metabolic pathways, such as cellular respiration and DNA replication, thereby inhibiting bacterial growth.

Generation of Reactive Oxygen Species (ROS): The redox activity of the copper(II) ion is a key aspect of its antimicrobial mechanism. Copper(II) can be reduced to copper(I), which can then catalyze the production of highly reactive hydroxyl radicals. These ROS can cause widespread damage to cellular components, including lipids, proteins, and DNA. mdpi.com

Inhibition of Biofilm Formation: Bacterial biofilms pose a significant challenge in clinical settings due to their increased resistance to antibiotics. Some copper(II) complexes have demonstrated the ability to inhibit biofilm formation by pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, certain copper(II) carboxylate complexes have been shown to inhibit Staphylococcus aureus biofilm formation by targeting extracellular proteins.

The following table presents the minimum inhibitory concentration (MIC) values of some illustrative copper(II) complexes against various bacterial strains. It is important to note that this data is for comparative purposes, as specific MIC values for Copper(II) 4-amino-2-hydroxybenzoate were not available in the reviewed literature.

ComplexS. aureus (μg/mL)E. coli (μg/mL)P. aeruginosa (μg/mL)
[Cu(sulfamethoxazole)2(H2O)4]·3H2O432-
[Cu(sulfamethizole)2]·H2O3232-
Cu(L3)2f200200500

Antifungal Properties and Mechanisms (e.g., against Candida albicans)

Copper(II) complexes have also demonstrated promising antifungal activity against various fungal pathogens, including Candida albicans.

The proposed mechanisms for the antifungal action of copper complexes include:

Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to increased membrane permeability and cell death. Some copper(II) complexes, particularly when used in combination with azole antifungals, can interfere with ergosterol metabolism. frontiersin.org

Induction of Oxidative Stress: Similar to their antibacterial mechanism, copper complexes can generate ROS within fungal cells, leading to oxidative damage to cellular structures. nih.gov

Inhibition of Hyphal Formation: The morphological transition from yeast to hyphal form is a key virulence factor for C. albicans. Certain copper(II) complexes have been shown to inhibit this transformation, thereby reducing the pathogenicity of the fungus. mdpi.com

Disruption of Metal Homeostasis: Copper can interfere with the homeostasis of other essential metals, such as zinc, which can have a synergistic toxic effect on the fungal cell.

The table below shows the antifungal activity of selected copper(II) complexes against C. albicans. This data is for illustrative purposes.

ComplexMIC against C. albicans (μg/mL)
CuL3218
Cu(BHMQMHI)2g25
CuL4h24

DNA Interaction Studies

The interaction of copper(II) complexes with DNA is a critical aspect of their biological activity, particularly in the context of their potential as anticancer agents. These interactions can lead to conformational changes in DNA and, in some cases, DNA cleavage.

Investigation of DNA Binding Modes (e.g., Intercalation, Groove Binding)

Copper(II) complexes can bind to DNA through various non-covalent interactions:

Intercalation: In this mode, a planar aromatic ligand of the copper complex inserts itself between the base pairs of the DNA double helix. This leads to a lengthening and unwinding of the DNA, which can be observed through techniques like viscosity measurements and UV-visible spectroscopy. Several copper(II) complexes with Schiff base ligands have been found to bind to DNA via an intercalative mode. nih.gov

Groove Binding: The complex can bind to the major or minor grooves of the DNA helix. This interaction is typically driven by van der Waals forces, hydrogen bonding, and electrostatic interactions between the complex and the DNA grooves.

Electrostatic Binding: The positively charged copper(II) complex can interact with the negatively charged phosphate backbone of DNA.

The binding affinity of copper(II) complexes to DNA can be quantified by the binding constant (Kb). The following table provides examples of binding constants for some copper(II) complexes with Calf Thymus DNA (CT-DNA).

ComplexBinding Constant (Kb) (M-1)Proposed Binding Mode
Binuclear Cu(II) Complex 12.0 × 103Not specified
Binuclear Cu(II) Complex 21.1 × 103Not specified
Cu(bitpy)22-Groove binding and electrostatic interaction

DNA Cleavage Activity and Nuclease Mimicry

Many copper(II) complexes exhibit nuclease-like activity, meaning they can cleave the phosphodiester bonds of the DNA backbone. mdpi.com This cleavage can be either hydrolytic or oxidative.

Oxidative Cleavage: This is the more common mechanism for copper complexes and involves the generation of ROS, such as hydroxyl radicals, in close proximity to the DNA. The redox cycling of the copper ion (Cu(II)/Cu(I)) in the presence of a reducing agent (like ascorbate or glutathione) and molecular oxygen or hydrogen peroxide leads to the formation of these damaging species. mdpi.com The hydroxyl radicals can then abstract hydrogen atoms from the deoxyribose sugar, leading to strand scission.

Hydrolytic Cleavage: In this mechanism, the copper complex acts as a Lewis acid, activating a coordinated water molecule to hydrolyze the phosphodiester bond. While less common, some copper(II) complexes have been reported to promote DNA cleavage via a hydrolytic pathway. nih.gov

The efficiency of DNA cleavage can be assessed by gel electrophoresis, which separates the different forms of plasmid DNA (supercoiled, nicked, and linear).

Influence on DNA Conformation and Stability

The binding of copper(II) complexes can induce significant conformational changes in DNA. nih.gov Intercalation, for example, causes a local unwinding of the DNA helix and an increase in its length. Groove binding can also alter the local DNA structure. These conformational changes can affect the stability of the DNA double helix. The binding of copper ions to the phosphate backbone can lead to a lengthening of the DNA and a loss of its native conformation. nih.gov The interaction of copper complexes with DNA can also lead to changes in its thermal melting temperature (Tm), indicating an alteration in its stability. nih.gov

Following a comprehensive search for scientific literature, there is insufficient publicly available data specifically detailing the biological activities of the chemical compound “this compound” as required by the provided outline.

Research on the biological and mechanistic properties of copper complexes is highly specific to the ligands attached to the copper(II) ion. The existing literature discusses a wide array of other copper(II) carboxylates and complexes, but the findings for those compounds cannot be accurately attributed to this compound.

Therefore, it is not possible to generate a scientifically accurate and non-speculative article that adheres to the strict constraints of the request for each specified section and subsection. The required detailed research findings and data tables for this particular compound are not present in the available search results.

Mechanisms of Cytotoxicity in in vitro Cell Models (Focus on Cellular and Molecular Events)

Cellular Uptake and Intracellular Localization

The entry of copper(II) complexes into cells is a multifaceted process that can be influenced by the physicochemical properties of the compound, such as its lipophilicity and structure. Generally, the uptake of copper complexes can occur through various mechanisms. One proposed model suggests that the ligand of the complex, in this case, 4-amino-2-hydroxybenzoate, acts as an ionophore, facilitating the transport of the copper ion across the cell membrane. The lipophilicity of the ligand plays a significant role in this process, as it allows the complex to more readily cross the lipid bilayer of the cell membrane acs.orgnih.gov.

Once inside the cell, the copper and the ligand may follow different kinetic pathways and reach varying intracellular equilibrium concentrations acs.orgnih.gov. The localization of copper complexes within the cell is critical to their biological activity. Some copper complexes have been observed to accumulate in specific organelles. For instance, lipophilic copper complexes can accumulate in the mitochondria of cancer cells oatext.com. The intracellular environment, particularly in cancer cells which often have a more reductive state, can lead to the reduction of Cu(II) to Cu(I). This change in oxidation state can influence the complex's stability and its interactions with intracellular components.

It has been noted that cancer cells often have a higher demand for copper compared to normal cells, and this can be exploited for therapeutic purposes. The increased accumulation of copper can lead to cellular toxicity, making copper complexes a subject of interest in anticancer research.

Cell Cycle Perturbation and Arrest

Copper complexes have been shown to interfere with the normal progression of the cell cycle, a key mechanism for inhibiting the proliferation of cancer cells. The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of cell division. Disruption of these checkpoints can lead to cell cycle arrest and, subsequently, cell death.

Several studies on various copper(II) complexes have demonstrated their ability to induce cell cycle arrest at different phases. For instance, some copper(II) complexes have been found to cause an accumulation of cells in the G0/G1 phase of the cell cycle mdpi.commdpi.com. This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. The mechanism behind this often involves the downregulation of key cell cycle regulatory proteins such as cyclin D1 and cyclin-dependent kinases (CDKs) like CDK4 mdpi.com.

Other copper complexes have been reported to induce cell cycle arrest in the S phase or the G2/M phase researchgate.netnih.govnih.govnih.govresearchgate.net. Arrest in the S phase can be a consequence of DNA damage, while G2/M arrest prevents the cell from entering mitosis. The specific phase of cell cycle arrest appears to be dependent on the structure of the copper complex and the type of cancer cell being studied. For example, a ternary copper(II) complex was shown to induce S-phase cell cycle arrest in colorectal cancer cells nih.gov. Another copper(II) complex with 1-allylimidazole was found to arrest the cell cycle at the G2/M phase in lung cancer cells nih.gov.

Reported Cell Cycle Arrest by Various Copper(II) Complexes

Copper Complex TypeAffected Cell LinePhase of Cell Cycle ArrestKey Molecular Targets (if identified)
Complexes with 4-chloro-3-nitrobenzoic acidHepG2 (Human hepatocellular carcinoma)G0/G1 phaseNot specified
Complexes with 2-hydroxy-4-aryl-4-oxo-2-butenoateHeLa, A549, LS174S phaseNot specified
Ternary complex with 1,10-phenanthroline and L-tyrosineHT-29 (Human colorectal adenocarcinoma)S phaseDownregulation of mutant p53
Complex with 1-allylimidazoleA549 (Human lung carcinoma)G2/M phaseInhibition of WNT, JAK-STAT, and TGF-β pathways

Apoptosis Induction Pathways and Key Regulators

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer agents, including various copper complexes, exert their therapeutic effect by inducing apoptosis in cancer cells. Copper complexes can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is often initiated by intracellular stress, such as DNA damage or the generation of reactive oxygen species (ROS), which is a common mechanism of action for many copper complexes mdpi.com. The production of ROS can lead to depolarization of the mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm nih.gov.

The regulation of the intrinsic apoptotic pathway is heavily dependent on the B-cell lymphoma 2 (Bcl-2) family of proteins nih.govresearchgate.netnih.govresearchgate.netslideshare.net. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bid) researchgate.netnih.gov. The balance between these opposing factions determines the fate of the cell. Several copper complexes have been shown to modulate the expression of Bcl-2 family proteins, leading to an increased ratio of pro-apoptotic to anti-apoptotic proteins, which in turn promotes apoptosis mdpi.comnih.gov. For instance, some copper(II) complexes induce apoptosis by regulating the expression of the Bcl-2 protein family mdpi.com.

The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of key cellular proteins and the morphological changes associated with apoptosis nih.gov. Some copper complexes have been shown to induce the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3) nih.gov. However, it is also reported that in some cases, copper overload can lead to caspase-independent cell death, such as paraptosis, which is characterized by endoplasmic reticulum stress and vacuolization acs.orgnih.govresearchgate.net.

Key Regulators of Apoptosis Modulated by Copper(II) Complexes

RegulatorRole in ApoptosisEffect of Copper Complexes
Bcl-2Anti-apoptoticDownregulation
BaxPro-apoptoticUpregulation
Caspase-8Initiator caspase (extrinsic pathway)Activation/Cleavage
Caspase-9Initiator caspase (intrinsic pathway)Activation/Cleavage
Caspase-3Executioner caspaseActivation/Cleavage
PARP-1DNA repair enzyme, cleaved during apoptosisCleavage

Future Research Directions and Outlook

Design of Novel Ligand Architectures for Enhanced Specificity and Tunable Properties

The 4-amino-2-hydroxybenzoate (B10774363) ligand serves as a versatile scaffold that can be systematically modified to fine-tune the physicochemical properties of the resulting copper(II) complex. Future research should focus on the rational design of new ligand architectures to control aspects such as solubility, redox potential, steric hindrance, and electronic characteristics. The use of N-donor chelating ligands, for instance, has been shown to increase the catalytic activity of copper complexes in oxidation reactions. mdpi.com

Key strategies could involve:

Substitution on the Aromatic Ring: Introducing electron-donating or electron-withdrawing groups at various positions on the benzene ring can modulate the electron density at the coordination site, thereby altering the complex's stability and reactivity.

Modification of the Amino Group: Transforming the primary amine into secondary or tertiary amines, or incorporating it into a larger heterocyclic structure, can introduce steric bulk and alter the coordination geometry.

Polymerization/Oligomerization: Linking multiple ligand units together could lead to the formation of polynuclear copper(II) complexes with unique magnetic and catalytic properties, a strategy that has produced less common tetranuclear structures in other copper-amino acid systems. mdpi.com

These modifications would allow for the creation of a library of related complexes, enabling the systematic tuning of their properties for specific applications, from catalysis to biological agents. mdpi.commdpi.com

Table 1: Proposed Ligand Modifications and Their Potential Effects

Modification Strategy Example Substituent/Group Target Property to Tune Potential Application
Ring Substitution Nitro group (-NO₂) Increased redox potential, altered electronic spectra Electrocatalysis, Sensing
Methoxy group (-OCH₃) Enhanced solubility in organic media, modified reactivity Homogeneous Catalysis
Amino Group Derivatization N-alkylation (e.g., -NHCH₃) Increased steric hindrance, modified coordination sphere Stereoselective Catalysis
Acylation (e.g., -NHC(O)CH₃) Altered H-bonding capability, modified biological interaction Drug Delivery, Bio-imaging

Further Elucidation of Structure-Activity Relationships in Biological Systems

Copper complexes are known to possess a wide range of biological activities, including antimicrobial and anticancer properties, often linked to their ability to undergo redox reactions and generate reactive oxygen species (ROS). nih.govnih.govmdpi.com For Copper(II) 4-amino-2-hydroxybenzoate, a systematic investigation into its structure-activity relationships (SAR) is essential. This involves synthesizing a series of derivatives, as outlined in the previous section, and evaluating their efficacy against various biological targets.

Future work should aim to:

Identify Molecular Targets: Utilize techniques like proteomics and genomics to identify the specific cellular pathways and biomolecules (e.g., DNA, enzymes) with which the complexes interact. DNA binding through intercalation is a common mechanism observed for other copper complexes. nih.gov

Investigate Mechanisms of Action: Elucidate the precise mechanisms of cell death, such as apoptosis induction, proteasome inhibition, or ROS generation via Fenton-like reactions. nih.govmdpi.com

A thorough understanding of the SAR will guide the rational design of second-generation complexes with enhanced potency and selectivity, potentially leading to new therapeutic agents. nih.govmdpi.com

Table 2: Framework for Structure-Activity Relationship (SAR) Studies

Structural Modification Biological Assay Target Pathway/Molecule Desired Outcome
Increase lipophilicity (e.g., add alkyl chains) Cell viability assays (e.g., MTT) on cancer cells Cellular uptake and membrane interaction Enhanced cytotoxicity
Vary steric bulk near Cu(II) center DNA binding studies (e.g., fluorescence quenching) DNA intercalation/groove binding Modulated nuclease activity
Introduce H-bonding donors/acceptors Enzyme inhibition assays Active site binding Selective enzyme inhibition

Development of Advanced Spectroscopic and Computational Models for Complex Behavior Prediction

To accelerate the design and discovery process, experimental efforts must be complemented by the development of robust computational models. Density Functional Theory (DFT) and other theoretical methods are powerful tools for predicting the geometric and electronic structures of metal complexes. researchgate.netacs.orgacs.org Future research should focus on creating highly accurate models specifically calibrated for this compound and its derivatives.

Key areas for development include:

Predicting Spectroscopic Parameters: Using methods like time-dependent DFT (TD-DFT) and double-hybrid density functionals to accurately predict UV-Vis absorption spectra and the g-tensors from Electron Paramagnetic Resonance (EPR) spectroscopy. acs.orgmdpi.com This allows for a direct comparison between theoretical structures and experimental data, aiding in structural elucidation.

Modeling Reaction Mechanisms: Simulating the pathways of catalytic reactions or interactions with biological molecules to understand transition states and reaction energetics.

Solvent and Environmental Effects: Incorporating advanced solvent models, such as mixed cluster/continuum models, to better simulate the behavior of the complex in solution, which is crucial for predicting speciation and reactivity in biological or catalytic systems. researchgate.netacs.orgacs.org

These advanced models will provide deep insights into the structure-property relationships at a molecular level, enabling the in silico screening of new ligand designs before their synthesis. acs.org

Table 3: Computational and Spectroscopic Tools for Complex Characterization

Predicted Property Computational Method Corresponding Spectroscopic Technique Purpose
Molecular Geometry DFT Geometry Optimization X-ray Crystallography Determine bond lengths and angles
Electronic Transitions TD-DFT UV-Visible Spectroscopy Correlate structure with optical properties
Magnetic Parameters (g-tensor) Double-Hybrid DFT EPR Spectroscopy Probe the electronic environment of the Cu(II) ion
Vibrational Frequencies DFT Frequency Calculation FT-IR Spectroscopy Assign vibrational modes and confirm coordination

Integration of this compound Complexes with Nanomaterials and Hybrid Systems

The immobilization of molecular complexes onto solid supports or their integration with nanomaterials can lead to hybrid systems with synergistic properties, such as enhanced stability, recyclability in catalysis, and novel sensing capabilities. Future research should explore the creation of hybrid materials incorporating this compound.

Potential avenues include:

Heterogeneous Catalysts: Grafting the complex onto supports like silica, magnetite nanoparticles, or polymers. researchgate.net Magnetite supports, in particular, offer the advantage of easy magnetic separation and catalyst recycling. researchgate.net

Sensors: Integrating the complex with conductive nanomaterials like graphene or carbon nanotubes. The coordination of a target analyte to the copper center could induce a measurable change in the hybrid material's electronic properties.

Bio-functionalized Surfaces: Covalently attaching the complex to the surface of silica nanoparticles or quantum dots to create probes for bio-imaging or targeted drug delivery. The functionalization of silica surfaces with amino groups is a well-established method for subsequent binding of metal cations. beilstein-journals.org

These hybrid systems could overcome some of the limitations of homogeneous molecular complexes, opening up new applications in green chemistry, environmental monitoring, and nanomedicine.

Table 4: Potential Hybrid Systems and Their Applications

Nanomaterial Support Integration Method Resulting Hybrid System Potential Application
Magnetite Nanoparticles (Fe₃O₄) Covalent attachment via a linker Magnetically recoverable catalyst Green synthesis, oxidation reactions
Silica Nanospheres (SiO₂) Sol-gel encapsulation or surface grafting Stabilized heterogeneous catalyst/adsorbent Water purification, catalysis
Graphene Oxide (GO) π-π stacking, covalent bonding Conductive composite material Electrochemical sensor, electrocatalyst

Investigation of Multi-Stimuli Responsive Materials Based on this Compound Class

Materials that change their properties in response to external stimuli (e.g., light, temperature, pH, chemical analytes) are at the core of "smart" material design. While stimuli-responsive behavior is well-documented for some copper complexes, particularly luminescent Cu(I) systems, the exploration of Cu(II)-based materials is an emerging field. nih.govacs.orgresearchgate.net Research should be directed towards designing materials based on this compound that respond to multiple stimuli. nih.gov

This could be achieved by:

Incorporation into Polymers: Synthesizing polymers with the copper complex either in the main chain or as a pendant group. A change in pH or temperature could alter the polymer's conformation, leading to a change in the complex's color (thermo/halochromism) or magnetic properties.

Formation of Metal-Organic Frameworks (MOFs): Using the ligand or its derivatives as building blocks for porous MOFs. The introduction of specific guest molecules into the pores could trigger a structural transformation and a corresponding change in the material's properties.

The development of such materials could lead to applications in chemical sensing, controlled release systems, and molecular switches.

Table 5: Design Concepts for Stimuli-Responsive Materials

Stimulus Material Design Concept Potential Response Application
pH Change Complex incorporated into a pH-sensitive hydrogel Swelling/shrinking of the gel, release of the complex pH-triggered drug delivery
Temperature Complex linked to a thermoresponsive polymer (e.g., PNIPAM) Change in solubility, color (thermochromism) Reversible sensors, smart coatings
Specific Analyte Complex embedded in a MOF with specific binding sites Change in optical properties or porosity Selective chemical sensing

Theoretical Predictions for Functional Material Design and Optimization

Building on the development of accurate computational models, the ultimate goal is to use theoretical predictions to guide the design of new functional materials from the ground up. researchgate.net This in silico design approach can significantly reduce the trial-and-error nature of materials discovery.

Future theoretical work should focus on:

High-Throughput Screening: Using computational workflows to screen large virtual libraries of modified ligands and predict the properties of the resulting copper complexes, identifying promising candidates for synthesis.

Predicting Solid-State Properties: Extending models beyond single molecules to predict the bulk properties of crystalline materials, such as magnetic ordering, electronic band structure, and catalytic activity on surfaces.

Designing Hybrid Interfaces: Modeling the interaction between the copper complex and nanomaterial surfaces to understand bonding, charge transfer, and the stability of hybrid systems. researchgate.net

This predictive capability will be instrumental in optimizing the performance of materials based on this compound for targeted applications in catalysis, electronics, and medicine.

Table 6: Theoretical Tools for Functional Material Design

Target Functionality Property to Optimize Theoretical Approach Desired Outcome
Catalysis Reaction energy barriers DFT, Transition State Search Catalyst with higher turnover frequency
Magnetic Materials Magnetic exchange coupling constants Broken-Symmetry DFT Material with specific magnetic ordering temperature
Sensing Binding energy of analyte to Cu(II) center Molecular Docking, DFT Sensor with high selectivity and sensitivity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Copper(II) 4-amino-2-hydroxybenzoate, and what critical parameters influence yield and purity?

  • Methodology : The synthesis typically involves reacting 4-amino-2-hydroxybenzoic acid with a copper(II) salt (e.g., CuSO₄) under controlled pH (7–9) and temperature (60–80°C). Ligand deprotonation is critical; use aqueous ammonia or NaOH to adjust pH. Post-synthesis, recrystallization from ethanol/water mixtures improves purity. Monitor reaction progress via UV-Vis spectroscopy for ligand-to-metal charge transfer bands (e.g., ~400–500 nm) .
  • Data Note : Yield optimization requires stoichiometric control (1:2 metal-to-ligand ratio) and inert atmospheres to prevent Cu(II) reduction.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodology :

  • FT-IR : Identify ligand coordination via shifts in –NH₂ (~3300 cm⁻¹) and –COO⁻ (~1600–1400 cm⁻¹) stretches.
  • UV-Vis : Confirm d-d transitions (e.g., 600–800 nm) and ligand-metal charge transfer bands.
  • Single-Crystal X-Ray Diffraction (SC-XRD) : Resolve coordination geometry (e.g., square planar vs. octahedral) and hydrogen-bonding networks. Use SHELXL for refinement .
    • Validation : Cross-validate spectral data with TGA to assess hydration states and thermal stability .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure determination of this compound complexes?

  • Methodology :

  • Disorder Handling : Apply SHELXL’s PART and SUMP instructions to model split positions. Use Hirshfeld atom refinement for hydrogen-bond ambiguities.
  • Twinning : Test for twinning via ROTAX/PLATON. If detected, refine using TWIN/BASF commands in SHELXL .
    • Case Study : A 2024 study on Cu(II) hydroxyl pyridine derivatives resolved twinning by combining high-resolution data (d < 0.8 Å) with iterative refinement, achieving R1 < 5% .

Q. What strategies are effective for analyzing hydrogen-bonding networks in this compound crystals, and how do these interactions influence material properties?

  • Methodology :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., D, R₂²(8)) using Mercury or CrystalExplorer.
  • DFT Calculations : Compute bond energies (e.g., AIM approach) to quantify interaction strengths.
    • Impact : Strong O–H···O/N bonds (2.6–2.8 Å) enhance thermal stability and supramolecular assembly, as shown in analogous benzoate complexes .

Q. How should researchers address discrepancies in toxicity data when designing safe handling protocols for Copper(II) complexes?

  • Methodology :

  • Comparative Analysis : Cross-reference acute oral toxicity (LD₅₀) data from structurally similar compounds (e.g., Cu(II) hydroxide: LD₅₀ = 470 mg/kg ; Cu(II) carbonate-hydroxide: LD₅₀ = 1,200 mg/kg ).

  • Safety Protocols : Assume worst-case thresholds (e.g., LD₅₀ < 500 mg/kg) and implement glovebox use, PPE, and waste neutralization (pH 7–9) .

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

  • Methodology :

  • DFT/Molecular Dynamics : Optimize geometry using B3LYP/6-311+G(d,p). Analyze frontier orbitals (HOMO-LUMO) for redox activity.
  • EPR Simulations : Fit experimental spectra with EasySpin (MATLAB) to determine zero-field splitting and g-tensors .

Comparative Studies Table

Parameter This compound Copper(II) Hydroxide Methyl 4-Amino-2-Hydroxybenzoate
Coordination Geometry Square planar (SC-XRD) Octahedral N/A (ligand)
Thermal Stability Decomposes >200°C (TGA) Decomposes ~80°C Stable to 120°C
Toxicity (LD₅₀) Not reported (infer <500 mg/kg )470 mg/kg Non-toxic (ligand)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.